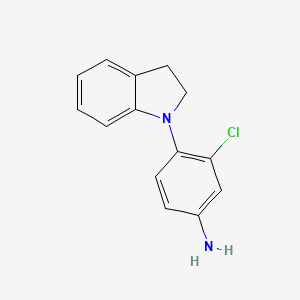

3-Chloro-4-(indolin-1-yl)aniline

Description

3-Chloro-4-(indolin-1-yl)aniline (molecular formula: C₁₄H₁₃ClN₂, molecular weight: 256.72 g/mol) is a substituted aniline derivative featuring a chloro group at the 3-position and an indolin-1-yl group at the 4-position of the benzene ring. The indoline moiety, a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, confers unique electronic and steric properties.

Properties

IUPAC Name |

3-chloro-4-(2,3-dihydroindol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEGRGSZTIGISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(indolin-1-yl)aniline typically involves the reaction of 3-chloroaniline with indoline under specific conditions. One common method is the nucleophilic aromatic substitution reaction where the indoline acts as a nucleophile, attacking the chloro-substituted aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(indolin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(indolin-1-yl)aniline has been explored for its potential in drug development, particularly as an anti-cancer agent. The indole moiety is known for its biological activity, and derivatives of indole have shown promise in inhibiting various cancer cell lines.

Case Study: Anti-Cancer Activity

A study demonstrated that indole derivatives exhibit significant anti-cancer properties through the inhibition of histone deacetylase (HDAC), a target in cancer therapy. Compounds similar to this compound were found to be effective against several human cancer cell lines, highlighting their potential as lead compounds in cancer treatment .

Research indicates that compounds with indole structures can display a range of biological activities, including:

- Antimicrobial Properties: Indole derivatives have been noted for their antibacterial and antifungal activities. This compound's structure may contribute to such effects, making it a candidate for further exploration in antimicrobial drug development.

Data Table: Biological Activities of Indole Derivatives

| Activity Type | Example Compound | Activity Level |

|---|---|---|

| Anticancer | This compound | Moderate |

| Antibacterial | Indole Derivative A | High |

| Antifungal | Indole Derivative B | Moderate |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chlorinated aniline structure allows for various substitution reactions, enabling the synthesis of more complex molecules.

Synthesis Example:

One synthetic pathway involves the nucleophilic substitution reaction where the chlorine atom is replaced with various nucleophiles, leading to new derivatives that can be screened for biological activity .

Dye and Pigment Manufacturing

Compounds similar to this compound are utilized in dye manufacturing due to their vibrant colors and stability. The indoline structure is particularly valuable in producing dyes used in textiles and coatings.

Agrochemicals

Research into agrochemical applications has identified potential uses for indole derivatives as herbicides or fungicides. The structural features of this compound may enhance its efficacy in these roles.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(indolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various biological receptors and enzymes, potentially inhibiting or activating their functions. The chloro-substituted aniline group may enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to a range of biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects

- Indolin-1-yl vs. Aryloxy Groups: The indolin-1-yl group introduces a rigid, electron-rich bicyclic system, enhancing π-π stacking interactions in drug-receptor binding. In contrast, aryloxy substituents (e.g., 4-chlorophenoxy) offer flexibility and moderate electron-withdrawing effects, favoring nucleophilic substitution reactions .

Biological Activity

3-Chloro-4-(indolin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its chlorinated aniline structure, which is known to influence its biological interactions. The presence of the indole moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of:

- Antimicrobial Activity : Exhibiting potential against various bacterial strains.

- Anticancer Properties : Showing promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Demonstrating the ability to modulate inflammatory responses.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, studies have demonstrated its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study assessing the effects on MCF-7 cells, the compound was found to:

- Induce apoptosis at concentrations above 10 µM.

- Cause G2/M phase cell cycle arrest.

The IC50 value was determined to be approximately 15 µM, indicating moderate potency .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It potentially interacts with cellular receptors that mediate growth signals, leading to altered cellular responses.

Anti-inflammatory Effects

Research has also indicated that this compound exhibits anti-inflammatory properties. In vitro assays measuring COX enzyme activity have shown that it can selectively inhibit COX-2 over COX-1, suggesting a favorable profile for reducing inflammation without significant gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.